Felodipine-d8 is classified as a calcium channel blocker, specifically targeting L-type calcium channels. It is synthesized through various methods that involve the incorporation of deuterium into the felodipine structure. This compound is typically sourced from specialized chemical suppliers that offer deuterated compounds for research purposes .
The synthesis of Felodipine-d8 can be achieved through several methods:
Industrial production typically employs large-scale deuterium exchange reactions under controlled conditions to maximize yield and purity. Key steps may include:
Felodipine-d8 retains the core structure of felodipine but includes deuterium atoms at specific positions. The molecular formula remains similar, with the addition of eight deuterium atoms replacing hydrogen atoms.
Felodipine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart:
Common reagents and conditions for these reactions include:
Felodipine-d8 functions by inhibiting calcium ion influx through voltage-gated L-type calcium channels. This inhibition leads to:
The primary molecular targets are L-type calcium channels, with mechanisms involving calcium signaling pathways that regulate vascular smooth muscle contraction .
Felodipine-d8 exhibits similar physical properties to non-deuterated felodipine but may show altered solubility and stability profiles due to the presence of deuterium.
Key chemical properties include:
Relevant data from studies indicate that thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry have been employed to assess the thermal properties of felodipine polymorphs .
Felodipine-d8 has diverse applications in scientific research:
Felodipine-d8 represents the strategic incorporation of deuterium atoms into the calcium channel blocker felodipine, creating a molecular tool and potential drug candidate with modified physicochemical and metabolic properties. This deuteration approach capitalizes on deuterium's stable isotopic nature (²H or D), which possesses a neutron in addition to the single proton found in protium (¹H). The kinetic isotope effect arising from the mass difference between C-H and C-D bonds underlies the scientific rationale for deuteration in pharmaceutical compounds. Deuterated drugs have transitioned from metabolic probes to clinical entities, with FDA-approved agents like deutetrabenazine (2017) and deucravacitinib (2022) demonstrating the therapeutic viability of this approach. Felodipine-d8 exemplifies this trend within cardiovascular pharmacology, offering insights into calcium channel blocker optimization [1] [4].
Deuterated compounds serve multifaceted roles in drug discovery and development, primarily leveraging the deuterium kinetic isotope effect (DKIE). This phenomenon occurs because C-D bonds exhibit lower vibrational frequencies and higher activation energies for cleavage compared to C-H bonds, typically resulting in reaction rate constants (kH/kD) ranging from 1 to 7. In metabolic contexts, this translates to delayed oxidation by cytochrome P450 enzymes when deuterium replaces hydrogen at sites of metabolism [1] [4].
The pharmaceutical applications of deuterated compounds include:
Table 1: Analytical Applications of Deuterated Pharmaceutical Standards
Application | Deuterated Compound Role | Technical Advantage |
---|---|---|
LC-MS/MS Quantification | Internal Standard | Compensation for matrix effects and extraction variability |
Metabolic Pathway Mapping | Isotopic Tracer | Differentiation of parent drug and metabolites via mass shifts |
Drug-Drug Interaction Studies | Probe Substrate | Precise measurement of enzyme inhibition/induction |
Impurity Profiling | Reference Standard | Identification of process-related impurities |
Felodipine-d8 (chemical name: 5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) incorporates eight deuterium atoms at specific molecular positions—five within the ethyl group (C2D5-) and three within the methyl ester group (CD3O-). This strategic deuteration yields a molecular weight of 392.3 g/mol, compared to 384.26 g/mol for non-deuterated felodipine, while maintaining identical spatial dimensions and steric configuration. The compound typically presents as a light yellow crystalline powder with solubility profiles matching the protiated drug [3] [6].
The deuterium placement targets metabolic soft spots identified in felodipine metabolism:
Synthesis follows modified Hantzsch dihydropyridine condensation using deuterated reagents:
Table 2: Physicochemical Properties of Felodipine-d8
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C18H11D8Cl2NO4 | High-resolution MS |
Exact Mass | 391.1193274 Da | FT-ICR Mass Spectrometry |
Deuterium Positions | Ethyl-d5 (C2D5O-), Methyl-d3 (CD3O-) | ²H-NMR |
LogP (XLogP3) | 3.9 | Computational Prediction |
Hydrogen Bond Acceptors | 5 | Molecular Modeling |
Rotatable Bonds | 6 | Molecular Dynamics |
The evolution of deuterated calcium channel blockers follows three interconnected historical trajectories: the development of calcium channel blockers, the emergence of deuteration science, and their strategic convergence. The first-generation dihydropyridine CCBs emerged in the 1960s-1970s through screening programs targeting coronary dilation. Key milestones include:
The parallel development of deuteration in pharmaceuticals began with early research in the 1960s (d2-tyramine, d3-morphine) but remained scientifically niche until technological advances in synthetic deuterium chemistry and analytical detection methods converged. The 2017 FDA approval of deutetrabenazine validated deuterium switching as a viable drug development strategy, accelerating interest across therapeutic classes [4] [8].
Felodipine-d8 development specifically addresses the metabolic limitations of felodipine:
The deuterium switch approach positions felodipine-d8 within a growing class of cardiovascular deuterated drugs:
Table 3: Historical Milestones in Deuterated Drug Development
Year | Milestone Compound | Significance |
---|---|---|
1961 | d2-Tyramine | Early deuterated bioactive compound |
1980s | d1-Fludalanine | First deuterated drug candidate (discontinued) |
2017 | Deutetrabenazine | First FDA-approved deuterated drug |
2022 | Deucravacitinib | First de novo deuterated drug approval |
Preclinical | Felodipine-d8 | Deuterated calcium channel blocker research standard |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: